molecular formula C6H11Cl2N3O2 B6246846 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 2408959-13-5

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B6246846
CAS No.: 2408959-13-5
M. Wt: 228.1
InChI Key:
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Description

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, imines, nitriles, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the carboxylic acid group can participate in acid-base chemistry, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-(aminomethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2408959-13-5

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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